Triethyl 2-chloro-2-phosphonoacetate
Overview
Description
Scientific Research Applications
Triethyl 2-chloro-2-phosphonoacetate has several applications in scientific research, including:
Safety and Hazards
Triethyl 2-chloro-2-phosphonoacetate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and not to ingest . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
Mechanism of Action
Target of Action
Triethyl 2-chloro-2-phosphonoacetate is primarily used as a reactant in various chemical reactions
Mode of Action
The compound interacts with other reactants in chemical reactions. For instance, it is involved in the synthesis of purine nucleoside derivatives containing a halogen atom, Horner-Wadsworth-Emmons reactions, scale-up production of bacterial topoisomerase inhibitors, synthesis of galbonolide derivatives, and stereoselective Horner reaction for preparation of vinylogous peptides .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the reactions it is used in. For example, in the synthesis of purine nucleoside derivatives, it may affect purine metabolism. In the production of bacterial topoisomerase inhibitors, it may influence DNA replication and repair pathways .
Pharmacokinetics
Its physical properties such as boiling point (93-95°c at 001 mmHg) and density (121 g/mL at 25°C) can influence its behavior in reactions .
Result of Action
The molecular and cellular effects of this compound’s action are determined by the specific reactions it is used in. For example, in the synthesis of bacterial topoisomerase inhibitors, the resulting compounds can inhibit the activity of bacterial topoisomerases, leading to inhibition of bacterial growth .
Biochemical Analysis
Biochemical Properties
Triethyl 2-chloro-2-phosphonoacetate is involved in various biochemical reactions. It is a reactant used in the synthesis of purine nucleoside derivatives containing a halogen atom, Horner-Wadsworth-Emmons reactions, scale-up production of bacterial topoisomerase inhibitors, synthesis of galbonolide derivatives, and stereoselective Horner reaction for preparation of vinylogous peptides . The exact enzymes, proteins, and other biomolecules that this compound interacts with are not specified in the available literature.
Molecular Mechanism
It is known to be involved in the synthesis of various compounds through reactions such as the Horner-Wadsworth-Emmons reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl 2-chloro-2-phosphonoacetate can be synthesized through the reaction of diethyl phosphite with ethyl chloroacetate in the presence of a base . The reaction typically occurs under mild conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Triethyl 2-chloro-2-phosphonoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Horner-Wadsworth-Emmons Reactions: This compound is commonly used in Horner-Wadsworth-Emmons reactions to form carbon-carbon double bonds.
Common Reagents and Conditions
Bases: Common bases used in reactions with this compound include sodium hydride and potassium tert-butoxide.
Solvents: Typical solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Horner-Wadsworth-Emmons reactions, the major products are often alkenes .
Comparison with Similar Compounds
Similar Compounds
Triethyl phosphonoacetate: Similar in structure but lacks the chlorine atom.
Diethyl (hydroxymethyl)phosphonate: Contains a hydroxymethyl group instead of a chloro group.
(Ethoxycarbonylmethyl)triphenylphosphonium bromide: Contains a triphenylphosphonium group instead of a chloro group.
Uniqueness
Triethyl 2-chloro-2-phosphonoacetate is unique due to the presence of the chlorine atom, which allows it to participate in specific substitution reactions that similar compounds cannot . This makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Horner-Wadsworth-Emmons reactions .
Properties
IUPAC Name |
ethyl 2-chloro-2-diethoxyphosphorylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDXCIMROXIFBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(P(=O)(OCC)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394079 | |
Record name | Triethyl 2-chloro-2-phosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7071-12-7 | |
Record name | Triethyl 2-chloro-2-phosphonoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyl 2-chloro-2-phosphonoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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